molecular formula C5H5NO4S B181996 (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 31061-24-2

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B181996
CAS No.: 31061-24-2
M. Wt: 175.16 g/mol
InChI Key: WHBNKGILKCASDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid . This reaction yields the thiazolidine ring structure, which is then further processed to obtain the final product. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNKGILKCASDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377878
Record name (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31061-24-2
Record name (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Customer
Q & A

Q1: How does (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid participate in multicomponent reactions with isocyanides and acetylene dicarboxylates?

A1: The research article "Three-Component Coupling of Alkyl/Aryl Isocyanides, Acetylene Dicarboxylates and (2,4-Dioxothiazolidin-3-Yl)Acetic Acids" [] describes how this compound acts as a nucleophilic trap in these reactions. Initially, the alkyl/aryl isocyanide reacts with the dialkyl acetylenedicarboxylate to form a reactive intermediate. this compound then attacks this intermediate, leading to the formation of dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates. This highlights the compound's reactivity and its utility in constructing complex molecules from readily available starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.